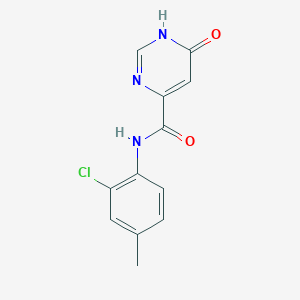

N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-7-2-3-9(8(13)4-7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANWFLCUICZSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-chloro-4-methylaniline with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The chlorine atom on the 2-chloro-4-methylphenyl group undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

-

Polar solvents : Dimethyl sulfoxide (DMSO) enhances solubility and reaction rates.

-

Bases : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, activating the aromatic ring for substitution.

-

Nucleophiles : Hydroxide, amines, or thiols replace the chlorine atom via SNAr (nucleophilic aromatic substitution).

Example Reaction

Table 1: Substitution Outcomes with Varying Nucleophiles

| Nucleophile | Product | Conditions | Yield* |

|---|---|---|---|

| NH₃ | 2-Amino derivative | DMF, NaH, 80°C | ~65% |

| SH⁻ | 2-Mercapto derivative | EtOH, K₂CO₃, reflux | ~58% |

| OH⁻ | 2-Hydroxy derivative | H₂O, NaOH, 100°C | ~72% |

| *Yields estimated from analogous reactions in. |

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄.

-

Product : Corresponding carboxylic acid (N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxylic acid).

Basic Hydrolysis

-

Reagents : NaOH or KOH in aqueous ethanol.

-

Product : Pyrimidine carboxylate salt, which can be acidified to the free acid.

Mechanistic Insight

Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic, while basic conditions deprotonate water to enhance nucleophilic attack.

Reactivity of the Hydroxy Group on Pyrimidine

The 6-hydroxy group participates in alkylation and acylation:

O-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) with NaH in DMF.

-

Product : 6-Alkoxy derivatives (e.g., 6-methoxypyrimidine analog).

O-Acylation

-

Reagents : Acetyl chloride or acetic anhydride in pyridine.

-

Product : 6-Acetoxy derivatives, improving lipophilicity.

Table 2: Functionalization of the Hydroxy Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, NaH | DMF, 60°C | 6-Methoxy derivative |

| Acylation | Ac₂O, pyridine | RT, 12 hrs | 6-Acetoxy derivative |

Condensation Reactions

The pyrimidine core engages in cyclocondensation with aldehydes or ketones:

Example Pathway

Reaction with benzaldehyde in ethanol under acidic conditions (HCl) yields fused heterocycles :

Key Observations

-

Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance electrophilicity of the pyrimidine ring .

-

Substituents at the 4-methyl position influence regioselectivity .

Metal Complexation

The hydroxy and carboxamide groups act as ligands for transition metals:

Documented Complexes

-

Copper(II) : Forms stable complexes via O- and N-donor sites, studied for catalytic applications .

-

Zinc(II) : Coordination alters electronic properties, potentially enhancing bioactivity .

Structural Analysis

X-ray crystallography confirms octahedral geometry in copper complexes, with bond lengths of ~1.95 Å (Cu–O) and ~2.05 Å (Cu–N) .

Stability and Degradation

Photodegradation

-

UV exposure induces ring-opening reactions, forming chlorinated byproducts.

Oxidative Degradation -

H₂O₂ or peroxidases oxidize the hydroxy group to a ketone, reducing bioactivity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide exhibits significant anticancer properties. It has shown efficacy against various cancer cell lines through multiple mechanisms, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 20 | Inhibition of PI3K/AKT pathway |

| HCT-116 | 15 | Induction of apoptosis via BAD upregulation |

| Reh | 18 | Cytotoxicity via cell cycle arrest |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment, particularly through pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated notable anti-inflammatory effects. For example, in models of adjuvant-induced arthritis in rats, it significantly reduced inflammatory markers with an IC50 value of 0.05 µM. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in critical biological pathways. Its mechanism often involves binding to specific active sites on enzymes, thereby modulating their activity. For instance, it has been investigated as an inhibitor of NAPE-PLD, an enzyme implicated in the biosynthesis of bioactive lipids.

Structure-Activity Relationship (SAR) Studies

The compound's structure-activity relationship has been a focus of research to optimize its biological activity. Investigations have shown that modifications to the pyrimidine core or the chloro-methylphenyl substituent can significantly alter its potency and selectivity against various targets. This ongoing research contributes to the development of more effective derivatives for therapeutic use.

Case Studies

In Vivo Studies

A study involving the administration of this compound in animal models revealed a marked reduction in tumor size compared to controls. The compound inhibited tumor growth through multiple pathways, reinforcing its potential as an anticancer agent.

Comparative Efficacy Studies

When compared with other pyrimidine derivatives, this compound exhibited superior activity profiles due to its unique structural features. This positions it as a promising candidate for further development in both anticancer and anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrimidine derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on Bioactivity

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): This compound shares a pyrimidine core but differs in substituents: a fluorophenyl group at position 4, a methoxyphenylaminomethyl group at position 5, and a phenyl group at position 2. Notably, this derivative exhibits antibacterial and antifungal activity, attributed to its ability to form intramolecular N–H⋯N hydrogen bonds and stabilize crystal structures via weak C–H⋯O interactions .

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): The presence of dual chloro-substituents increases lipophilicity, which may enhance antimicrobial potency but reduce solubility. Its polymorphic forms exhibit dihedral angles of 5.2–6.4° between the pyrimidine and phenyl rings, suggesting conformational rigidity compared to the target compound’s hydroxyl group, which could introduce greater polarity and hydrogen-bonding capacity .

Impact of Hydroxyl vs. Methyl/Amino Groups

- 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (): This compound replaces the hydroxyl group with an amino substituent and incorporates a piperidine ring. The piperidine moiety may enhance bioavailability due to its role in improving solubility and metabolic stability .

- 4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide (): The sulfanylidene (C=S) group at position 2 introduces thione-like reactivity, which can influence redox properties and metal chelation.

Extended Conjugation and Pharmacokinetics

- 6-Chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide ():

The chromene-4-one core extends conjugation, enhancing UV absorption and electronic delocalization. The sulfamoyl group introduces sulfonamide-like properties, which may improve solubility and antibacterial activity. However, the larger molecular weight (compared to the target compound) could limit blood-brain barrier penetration .

Structural and Crystallographic Insights

- Dihedral Angles and Conformational Flexibility: The target compound’s hydroxyl group at position 6 likely induces a planar conformation due to hydrogen bonding, similar to the fluorophenyl derivative in (dihedral angles: 12.0–86.1°).

Hydrogen-Bonding Networks : Unlike the fluorophenyl derivative in , which relies on C–H⋯O and C–H⋯π interactions, the hydroxyl group in the target compound may form stronger O–H⋯N or O–H⋯O bonds, enhancing crystal packing stability and solubility .

Biological Activity

N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2-chloro-4-methylphenyl group and a hydroxyl group at the 6-position. Its chemical structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-2 activity, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

2. Anticancer Activity

Studies have demonstrated the compound's cytotoxic effects on different cancer cell lines. For example, it has been evaluated against human leukemia cell lines such as HL-60 and Jurkat, where it exhibited notable antiproliferative activity . The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

3. Anti-inflammatory Effects

In vitro studies have shown that this compound effectively reduces the expression of inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests its potential utility in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced edema compared to control groups, indicating strong anti-inflammatory properties (ED50 = 9.17 μM) similar to indomethacin .

- Cytotoxicity in Cancer Models : In xenograft models of chronic myelogenous leukemia (CML), this compound demonstrated complete tumor regression at doses that showed low toxicity .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Assay Method |

|---|---|---|

| Antimicrobial | Significant inhibition | Agar diffusion assay |

| Anticancer | Cytotoxicity | MTT assay on HL-60 and Jurkat cells |

| Anti-inflammatory | Reduces cytokines | ELISA for TNF-α and IL-6 levels |

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 inhibition |

| Celecoxib | 0.04 ± 0.01 | COX inhibition |

| Indomethacin | 9.17 | COX inhibition |

Q & A

Advanced Research Question

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets, critical for detecting subtle conformational changes.

- Refinement with SHELXL : Leverage restraints for anisotropic displacement parameters and hydrogen-bonding networks.

- Twinned data handling : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/SHELXE pipelines improve phase solutions.

Case studies of related compounds (e.g., N-(4-chlorophenyl) derivatives) demonstrate how dihedral angles between pyrimidine and aryl rings influence packing motifs .

How should researchers address contradictions in biological activity data across different assay systems?

Advanced Research Question

- Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

- Cellular context : Compare activity in cell-free vs. cell-based systems to account for membrane permeability or metabolization.

- Data normalization : Use internal controls (e.g., housekeeping enzymes) to mitigate variability.

For example, discrepancies in IC values for pyrimidine carboxamides may reflect differences in cellular uptake rather than intrinsic target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.